2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid 2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 20227-26-3
VCID: VC21129442
InChI: InChI=1S/C15H14N4O4/c1-7-4-9-10(5-8(7)2)18(3)13-12(16-9)14(22)19(6-11(20)21)15(23)17-13/h4-5H,6H2,1-3H3,(H,20,21)
SMILES: CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)CC(=O)O)C
Molecular Formula: C15H14N4O4
Molecular Weight: 314.3 g/mol

2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid

CAS No.: 20227-26-3

Cat. No.: VC21129442

Molecular Formula: C15H14N4O4

Molecular Weight: 314.3 g/mol

* For research use only. Not for human or veterinary use.

2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid - 20227-26-3

Specification

CAS No. 20227-26-3
Molecular Formula C15H14N4O4
Molecular Weight 314.3 g/mol
IUPAC Name 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid
Standard InChI InChI=1S/C15H14N4O4/c1-7-4-9-10(5-8(7)2)18(3)13-12(16-9)14(22)19(6-11(20)21)15(23)17-13/h4-5H,6H2,1-3H3,(H,20,21)
Standard InChI Key GJSCQGXLPDWOMG-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)CC(=O)O)C
Canonical SMILES CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)CC(=O)O)C

Introduction

2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid is a compound that belongs to the pteridine family, specifically a derivative of benzo[g]pteridine. This compound is structurally related to lumiflavin, which is a synthetic analog of riboflavin (vitamin B2). The compound's structure includes a benzo[g]pteridine core with trimethyl substitutions at positions 7, 8, and 10, and it features a 2,4-dioxo functionality. Additionally, it has an acetic acid moiety attached at the 3-position of the pteridine ring.

Molecular Formula and Weight

  • Molecular Formula: C15H16N4O4

  • Molecular Weight: 316.31 g/mol

Synonyms and Identifiers

  • CAS Number: 50635-52-4

  • PubChem CID: 6452227

  • DSSTox Substance ID: DTXSID00198678

Synthesis and Characterization

The synthesis of 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acid typically involves modifications of lumiflavin derivatives. The compound has been studied for its potential applications in biochemistry and pharmacology, particularly in relation to its structural similarity to flavins.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightCAS Number
2-(7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetic acidC15H16N4O4316.31 g/mol50635-52-4
7,8,10-Trimethyl-10,10a-dihydrobenzo[g]pteridine-2,4(1H,3H)-dioneC13H14N4O2258.28 g/mol62706-24-5
LumiflavinC13H14N4O3266.27 g/mol1088-56-8

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